molecular formula C8H9FO B1295094 1-(3-Fluorophenyl)ethanol CAS No. 402-63-1

1-(3-Fluorophenyl)ethanol

Cat. No.: B1295094
CAS No.: 402-63-1
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in many organic solvents such as ethanol, ether, and chloroform. It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethanol can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzaldehyde with ethanol in the presence of an acidic catalyst under nitrogen protection. The reaction mixture is heated, and after completion, it is cooled and neutralized with an acidic solution. The product is then extracted and purified through distillation .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, 3-fluorobenzaldehyde can be reacted with ethylmagnesium bromide to form the desired product. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)ethanol undergoes various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942055
Record name 1-(3-Fluorophenyl)ethan-1-ol
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-63-1, 20044-46-6
Record name 3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-alpha-methylbenzyl alcohol
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Record name 402-63-1
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Record name 1-(3-Fluorophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80942055
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Record name 3-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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